AIC2A protein
CAS No.: 144715-96-8
Cat. No.: VC0235790
Molecular Formula: C9H11NO
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144715-96-8 |
---|---|
Molecular Formula | C9H11NO |
Molecular Weight | 0 |
Introduction
Molecular Characteristics of AIC2A Protein
Structural Properties
AIC2A is a transmembrane protein that belongs to the cytokine receptor family, which also includes receptors for growth hormone, prolactin, and interleukin-2 . As a component of the interleukin-3 (IL-3) receptor complex, AIC2A functions primarily as the low-affinity binding protein that contributes to the formation of high-affinity IL-3 receptors .
The protein has a molecular weight of approximately 115 kDa and contains phosphotyrosine residues, indicating its role in signal transduction pathways . The structural organization of AIC2A follows the general architecture of cytokine receptors, featuring a double barrel β-stranded model. Interestingly, unlike the growth hormone receptor where the N-terminal barrel is crucial for ligand binding, AIC2A utilizes its C-terminal barrel for this function .
Upon temperature shifting from 4°C to 37°C, AIC2A undergoes significant structural changes, including a 10-20 kDa increase in its apparent molecular weight . This temperature-dependent structural modification appears to be functionally significant, as it coincides with the association of a serine/threonine kinase with the receptor complex .
Amino Acid Sequence and Critical Binding Regions
The amino acid sequence of AIC2A contains specific regions that are essential for its binding function. Particularly noteworthy is a four-amino-acid sequence that has been identified as critical for IL-3 binding . This sequence appears to be analogous to a similar region in the interleukin-2 receptor beta chain (IL-2Rβ), where three specific amino acids (Ser132, His133, and Tyr134) play a crucial role in ligand binding .
The binding interface between AIC2A and IL-3 involves direct interactions between critical residues. Studies have shown that certain mutant IL-3 proteins with substitutions at a critical aspartic acid residue bind to mutant AIC2A receptors with higher affinity than to wild-type receptors . This suggests a direct interaction between specific residues in the ligand and receptor.
Feature | AIC2A | AIC2B |
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Amino acid sequence identity | Reference sequence | 91% identity with AIC2A |
IL-3 binding capability | Binds IL-3 | Does not bind IL-3 |
Gene encoding | Distinct gene | Distinct gene from AIC2A |
Function | Component of high-affinity IL-3 receptor | Unknown specific function |
Structural features | Contains critical 4-amino acid sequence for IL-3 binding | Contains amino acid substitutions, insertions and deletions throughout sequence |
Expression pattern | Expressed in IL-3-dependent cell lines | Varies across different cell types |
Functional Role of AIC2A Protein
Role in IL-3 Receptor Complex
AIC2A serves as a critical component of the high-affinity interleukin-3 receptor (IL-3R) complex . IL-3, a potent hematopoietic growth factor, interacts with two distinct classes of receptors: one with high affinity and another with low affinity . While AIC2A alone functions as a low-affinity IL-3 binding protein, it participates in the formation of high-affinity IL-3 receptors when in the appropriate cellular context .
The formation of the high-affinity IL-3 receptor complex likely involves the association of AIC2A with other receptor subunits. This multi-component structure enables more efficient ligand binding and signal transduction, which are essential for IL-3-mediated biological effects on target cells .
Binding Properties and Interactions
The binding of IL-3 to AIC2A occurs through specific molecular interactions. Studies have employed biotin-labeled IL-3 to demonstrate this binding interaction . The experimental approach involves incubating cells with biotin-IL-3 at 4°C, removing IL-3 bound to low-affinity sites through washing, and then using streptavidin-agarose to purify proteins bound to biotin-IL-3 .
Through these methods, researchers have confirmed that AIC2A specifically binds IL-3 and is a component of the purified high-affinity receptor complex . The critical four-amino-acid sequence in AIC2A plays a decisive role in this binding process, similar to how the Ser-His-Tyr sequence (positions 132-134) in IL-2Rβ is crucial for IL-2 binding .
Temperature-Dependent Structural Modifications
A fascinating aspect of AIC2A's function involves its temperature-dependent structural changes. When cells treated with biotin-IL-3 at 4°C are briefly shifted to 37°C prior to receptor purification, significant structural and compositional changes occur in the IL-3 receptor complex .
These changes include:
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A 10-20 kDa increase in the apparent molecular weight of both AIC2A and its phosphotyrosine-containing antigens
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The association of a serine/threonine kinase with the receptor complex
These temperature-regulated structural modifications suggest a mechanism for signal transduction through the receptor. The structural transformation of AIC2A upon temperature elevation may facilitate the recruitment and activation of downstream signaling components, thereby initiating intracellular signaling cascades in response to IL-3 binding .
Cellular Signaling and Physiological Significance
Role in Hematopoietic Cell Function
As a component of the IL-3 receptor, AIC2A plays a significant role in hematopoietic cell function . IL-3 is a potent hematopoietic growth factor that promotes the proliferation, differentiation, and survival of various hematopoietic progenitor cells . By facilitating high-affinity IL-3 binding, AIC2A contributes to these biological effects.
The expression of AIC2A appears to be regulated in different hematopoietic cell lines. For instance, some IL-3-dependent cell lines express detectable levels of AIC2A transcripts, whereas variant cell lines that lack IL-3 binding capability show no detectable expression of AIC2A . This correlation between AIC2A expression and IL-3 responsiveness underscores its physiological importance in hematopoietic cell function.
Research Methodologies for AIC2A Study
Identification and Purification Techniques
Several methodologies have been employed to study AIC2A, providing valuable insights into its properties and functions. Ligand affinity purification has been particularly useful, involving the use of biotin-labeled IL-3 and streptavidin-agarose to purify AIC2A from cell extracts . This approach has enabled the identification of AIC2A as a component of the high-affinity IL-3 receptor complex.
Western blot analysis using polyclonal anti-AIC2A antibodies has also been instrumental in confirming the identity of purified AIC2A proteins . Additionally, researchers have used S1 nuclease protection assays to study the expression of AIC2A transcripts in different cell lines, providing information about its regulation at the transcriptional level .
Expression Systems and Structural Analysis
Transfection studies have been employed to express AIC2A in various cell systems and analyze its functional properties. For instance, fibroblasts transfected with AIC2A cDNA have been used to study its IL-3 binding capabilities . Similarly, COS-7 cells transfected with AIC2A cDNA have served as experimental models for investigating its expression and function .
Structural analysis of AIC2A has involved comparison with related cytokine receptors, such as the growth hormone receptor and IL-2Rβ . The double barrel β-stranded structural model has provided a framework for understanding how critical residues in AIC2A contribute to ligand binding and signal transduction .
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